molecular formula C10H12BrN B13049944 (R)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

(R)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13049944
M. Wt: 226.11 g/mol
InChI Key: MHUAXUVGYNXOBN-SNVBAGLBSA-N
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Description

®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a bromine atom at the 6th position and a methyl group at the 4th position of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-amine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methyl-2,3-dihydro-1H-inden-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-bromo-4-methylindanone, while reduction can produce 4-methyl-2,3-dihydro-1H-inden-1-amine.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

The compound’s potential biological activity is of interest in the study of enzyme inhibitors and receptor ligands. It can be used in the design of molecules that interact with specific biological targets.

Medicine

In medicinal chemistry, ®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which ®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, modulating biological pathways. The exact mechanism involves binding to the active site of the target protein, leading to conformational changes and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the methyl group at the 4th position.

    4-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom at the 6th position.

    6-Chloro-4-methyl-2,3-dihydro-1H-inden-1-amine: Contains a chlorine atom instead of bromine.

Uniqueness

®-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. The chiral nature of the compound adds another layer of complexity, making it valuable for stereoselective synthesis and chiral recognition studies.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(1R)-6-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1

InChI Key

MHUAXUVGYNXOBN-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC2=C1CC[C@H]2N)Br

Canonical SMILES

CC1=CC(=CC2=C1CCC2N)Br

Origin of Product

United States

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